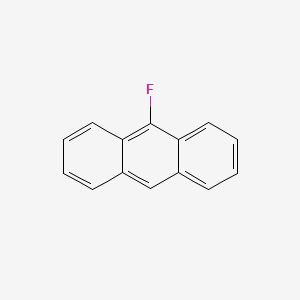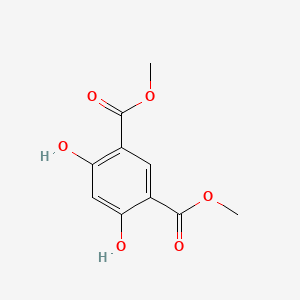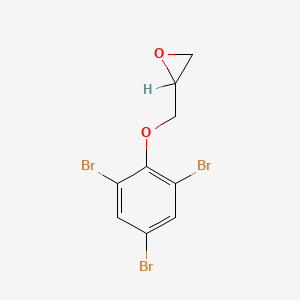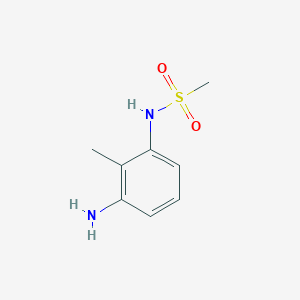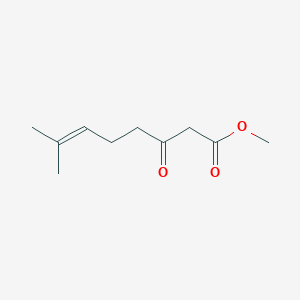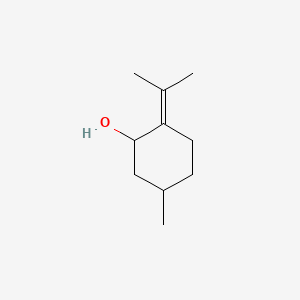
Pulegol
描述
Pulegol is a naturally occurring monoterpene alcohol. Its chemical formula is C10H18O , and its molecular weight is approximately 154.25 g/mol . It is also known by other names, including Cyclohexanol, 5-methyl-2-(1-methylethylidene) . The compound is found in various plant species and is particularly abundant in Mentha pulegium L. , commonly known as pennyroyal .
Synthesis Analysis
This compound can be synthesized through various methods, including extraction from natural sources (such as pennyroyal oil) or chemical synthesis. The most common route involves the isolation of this compound from essential oils obtained from mint plants. Researchers have explored different extraction techniques to optimize yield and purity .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a methyl group (CH3) and an isopropylidene group (CH3CH=C2H5) attached to it. The stereochemistry of this compound is important, as it exists in both cis and trans forms. The trans isomer is more common in nature .
Chemical Reactions Analysis
- Cyclization : Under specific conditions, this compound can cyclize to form other terpenes or derivatives .
安全和危害
属性
CAS 编号 |
529-02-2 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
5-methyl-2-propan-2-ylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3 |
InChI 键 |
JGVWYJDASSSGEK-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)C)C(C1)O |
规范 SMILES |
CC1CCC(=C(C)C)C(C1)O |
其他 CAS 编号 |
529-02-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1H-benzo[g]indole-2-carboxylate](/img/structure/B3191164.png)
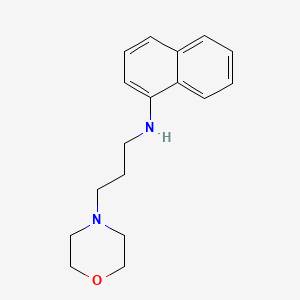
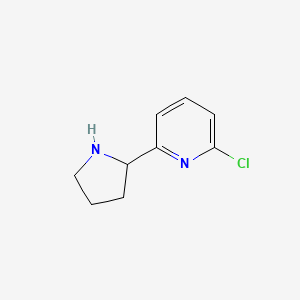

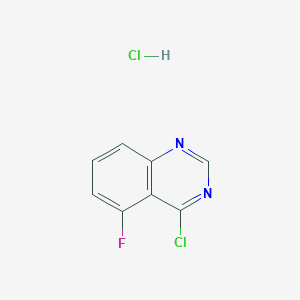


![n-{4-[(3-Methyl-1,2-thiazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3191220.png)

